A Comprehensive Technical Guide to the Synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
A Comprehensive Technical Guide to the Synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused protocol for the synthesis of the novel heterocyclic compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and key characterization parameters.
The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, with its specific substitution pattern, represents a valuable building block for the exploration of new therapeutic agents.
Synthetic Strategy Overview
The synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is approached through a logical four-step sequence. This strategy has been designed for robustness and scalability, prioritizing the use of well-established and reliable chemical transformations. The overall synthetic pathway is depicted below.
Caption: Overall synthetic route to the target compound.
Step 1: Synthesis of 2-Amino-6-nitrophenol
The initial step involves the regioselective nitration of 2-aminophenol. This reaction introduces the nitro group that will be later reduced to the target amine functionality at the 5-position of the benzoxazinone ring. The directing effects of the hydroxyl and amino groups on the aromatic ring are key to achieving the desired substitution pattern.
Experimental Protocol
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-aminophenol (10.9 g, 0.1 mol) in glacial acetic acid (100 mL).
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid (6.3 mL, 0.15 mol) and glacial acetic acid (20 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring at 0-5 °C for 2 hours.
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Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
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The precipitated yellow-orange solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
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The crude product is purified by recrystallization from an ethanol-water mixture to afford 2-amino-6-nitrophenol.
Causality of Experimental Choices
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Low Temperature: The nitration of phenols is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.
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Glacial Acetic Acid: This serves as a solvent that can dissolve the starting material and the nitrating agent, providing a homogeneous reaction medium.
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Dropwise Addition: Slow, controlled addition of the nitrating mixture ensures that the reaction temperature remains within the desired range and minimizes localized overheating.
| Parameter | Value |
| Starting Material | 2-Aminophenol |
| Reagents | Conc. Nitric Acid, Glacial Acetic Acid |
| Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Expected Yield | 60-70% |
| Appearance | Yellow-orange solid |
| Key Spectroscopic Data (Expected) | IR (cm⁻¹): 3400-3200 (N-H, O-H), 1580, 1340 (NO₂) |
Step 2: Synthesis of 5-Nitro-2H-1,4-benzoxazin-3(4H)-one
This step involves the construction of the benzoxazinone ring through the reaction of 2-amino-6-nitrophenol with chloroacetyl chloride. This is a crucial cyclization reaction that forms the core heterocyclic structure.
Experimental Protocol
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Suspend 2-amino-6-nitrophenol (15.4 g, 0.1 mol) in anhydrous dichloromethane (200 mL) in a three-necked round-bottom flask fitted with a magnetic stirrer, dropping funnel, and reflux condenser.
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Add triethylamine (15.3 mL, 0.11 mol) to the suspension.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of chloroacetyl chloride (8.7 mL, 0.11 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.
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After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
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Cool the reaction mixture and wash successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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The resulting crude solid is purified by recrystallization from ethanol to yield 5-nitro-2H-1,4-benzoxazin-3(4H)-one.
Causality of Experimental Choices
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Triethylamine: This organic base acts as an acid scavenger, neutralizing the HCl generated during the acylation and subsequent cyclization, driving the reaction to completion.
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Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water. Anhydrous conditions are necessary to prevent its hydrolysis and ensure efficient reaction with the aminophenol.
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Reflux: Heating the reaction mixture promotes the intramolecular cyclization step, leading to the formation of the benzoxazinone ring.
| Parameter | Value |
| Starting Material | 2-Amino-6-nitrophenol |
| Reagents | Chloroacetyl Chloride, Triethylamine |
| Solvent | Anhydrous Dichloromethane |
| Reaction Conditions | 0 °C to reflux |
| Expected Yield | 75-85% |
| Appearance | Pale yellow solid |
| Key Spectroscopic Data (Expected) | IR (cm⁻¹): 3200 (N-H), 1700 (C=O, amide), 1570, 1350 (NO₂) |
Step 3: Synthesis of 4-Methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
The third step is the N-methylation of the benzoxazinone nitrogen. This is achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophilic methylating agent.
Experimental Protocol
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.8 g, 0.07 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of 5-nitro-2H-1,4-benzoxazin-3(4H)-one (10.4 g, 0.05 mol) in anhydrous DMF (50 mL) dropwise, maintaining the temperature at 0 °C.
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Stir the mixture at 0 °C for 30 minutes after the addition is complete.
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Add methyl iodide (4.4 mL, 0.07 mol) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by carefully adding ice-cold water (200 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Causality of Experimental Choices
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Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H of the amide.
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Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it dissolves the reactants and does not interfere with the strong base.
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Inert Atmosphere: Sodium hydride reacts violently with water and moisture in the air. An inert atmosphere is essential for safety and to ensure the integrity of the reagent.
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Methyl Iodide: A highly reactive and efficient methylating agent.
| Parameter | Value |
| Starting Material | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one |
| Reagents | Sodium Hydride, Methyl Iodide |
| Solvent | Anhydrous DMF |
| Reaction Conditions | 0 °C to room temperature |
| Expected Yield | 80-90% |
| Appearance | Yellow solid |
| Key Spectroscopic Data (Expected) | ¹H NMR: Appearance of a singlet around 3.3-3.5 ppm (N-CH₃) |
Step 4: Synthesis of 5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol
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Dissolve 4-methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (8.4 g, 0.04 mol) in methanol (150 mL) in a hydrogenation flask.
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Carefully add 10% palladium on carbon (Pd/C) (0.84 g, 10 wt%).
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Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
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Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure or Parr hydrogenator at 50 psi) with vigorous stirring.
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Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
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The final compound, 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Causality of Experimental Choices
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Palladium on Carbon (Pd/C): A highly effective and commonly used heterogeneous catalyst for the reduction of aromatic nitro groups.[3][4][5] It offers high efficiency and is easily removed by filtration.
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Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction.
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Methanol: A suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.
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Celite Filtration: This is a crucial safety and purification step to completely remove the pyrophoric palladium catalyst from the product.
| Parameter | Value |
| Starting Material | 4-Methyl-5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| Reagent | H₂, 10% Pd/C |
| Solvent | Methanol |
| Reaction Conditions | Room temperature, H₂ atmosphere |
| Expected Yield | >90% |
| Appearance | Off-white to light brown solid |
| CAS Number | 132522-83-9[6] |
| Key Spectroscopic Data (Expected) | IR (cm⁻¹): Disappearance of NO₂ bands, appearance of N-H stretching (3400-3200 cm⁻¹). ¹H NMR: Appearance of a broad singlet for the -NH₂ protons. |
Visual Summary of the Synthetic Workflow
Caption: Detailed workflow for the multi-step synthesis.
Trustworthiness and Self-Validation
The presented protocols are based on well-established and high-yielding synthetic transformations. Each step includes a purification procedure (recrystallization or column chromatography) designed to ensure the purity of the intermediates before proceeding to the next stage. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the intermediates and the final product is essential for structural confirmation and purity assessment.
References
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Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. URL: [Link]
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. ResearchGate. URL: [Link]
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2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]
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Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. URL: [Link]
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5-amino-3,4-dihydro-2h-1,4-benzoxazin-3-one. PubChemLite. URL: [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. URL: [Link]
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Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. URL: [Link]
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Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. NIH. URL: [Link]
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Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[7]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers (RSC Publishing). URL: [Link]
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Chloroacetyl products from aminoalcohols and aminoacids.. ResearchGate. URL: [Link]
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